4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a sulfonamide group and a piperidine ring, suggests potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting an appropriate amine with a sulfonyl chloride in the presence of a base.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzamide reacts with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzamide moiety may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield an epoxide, while reduction of the sulfonamide group could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfonamides.
Medicine: Possible antimicrobial or anticancer activity due to the presence of the sulfonamide group.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. The piperidine ring may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial activity.
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide: Lacks the sulfonamide group but retains the piperidine and benzamide moieties.
4-(N-allylsulfamoyl)benzamide: Similar structure but without the piperidine ring.
Uniqueness
4-(N-allylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of the sulfonamide group, piperidine ring, and allyl group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(prop-2-enylsulfamoyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-6-11-20-26(24,25)16-9-7-14(8-10-16)17(23)21-15-12-18(2,3)22-19(4,5)13-15/h6-10,15,20,22H,1,11-13H2,2-5H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQKHPJGHQNJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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